3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula . It is characterized by the presence of a fluorine atom on the benzene ring and a morpholine moiety, which contributes to its biological activity. This compound is primarily studied in the context of medicinal chemistry due to its potential as an inhibitor of specific protein-protein interactions involved in cancer metastasis and other cellular processes.
This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amine group replaces one of the hydrogen atoms. The presence of fluorine in the structure enhances its pharmacological properties. It has been synthesized and characterized in various studies, highlighting its relevance in biological research and potential therapeutic applications.
The synthesis of 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves several key steps:
The reactions are generally performed under controlled conditions to optimize yield and purity. The use of solvents like dichloromethane or dimethylformamide is common during these reactions to facilitate solubility and reaction kinetics.
The molecular structure of 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide features:
The InChI representation for this compound is:
This data illustrates the connectivity and stereochemistry of the molecule, which are crucial for understanding its reactivity and biological interactions.
3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols, depending on the desired product.
The primary mechanism of action for 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its role as an inhibitor of Bcl3:NF-kB p50 protein-protein interactions. This inhibition leads to a suppression of Bcl3-dependent intracellular NF-kB activity, which is vital for regulating genes associated with cell survival and proliferation. By disrupting these interactions, the compound may exert anti-cancer effects.
The physical properties include:
Key chemical properties include:
3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS: not specified in sources; PubChem CID: 835134) is a fluorinated benzamide derivative with the systematic IUPAC name 4-fluoro-N-(2-morpholin-4-ylethyl)benzamide . Its molecular formula is C₁₃H₁₇FN₂O₂, corresponding to a molecular weight of 252.29 g/mol [2] . The structure integrates three key moieties:
The canonical SMILES representation is "C1COCCN1CCNC(=O)C2=CC=C(C=C2)F", and the InChIKey is "NOMMINDFYOPRPU-UHFFFAOYSA-N" . Spectroscopic identifiers include:
Table 1: Structural Comparison with Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
3-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide | C₁₃H₁₇FN₂O₂ | 252.29 | Baseline compound |
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide | C₁₉H₂₃FN₂O₄S | 394.5 | Sulfonamide group, methoxy, 2-phenylmorpholine |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide | C₁₉H₁₈FNO₃S | 359.42 | Bis-heterocyclic substituents (furan/thiophene) |
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide | C₂₆H₂₇N₅O₂S | ~473.6 | Benzothiazole scaffold, additional phenyl ring |
The compound emerged during early 2000s explorations of N-substituted benzamide scaffolds as modulators of biological targets. Its design leverages two established pharmacophores:
Synthetic routes typically involve:
Table 2: Milestones in Benzamide-Morpholine Hybrid Development
Year Range | Key Advances | Relevance to Target Compound |
---|---|---|
1995–2005 | Morpholine identified as a "privileged scaffold" for kinase/CNS drug discovery | Validated morpholine's role in enhancing bioactivity |
2005–2010 | Fluorinated benzamides gain traction in oncology/inflammation research | Established fluorine's impact on target binding affinity |
2010–Present | Linker optimization (e.g., ethylene bridges) improves pharmacokinetics | Rationalized 2-aminoethyl linker in target compound |
Fluorination at the benzamide meta-position critically modulates this compound's properties:
The morpholine ethylamine moiety further confers:
Table 3: Research Applications of Fluorinated Benzamide-Morpholine Hybrids
Application Domain | Biological Targets | Compound Examples | Key Findings |
---|---|---|---|
Anti-inflammatory Agents | COX-1/COX-2, TNF-α | N-(benzothiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | IC₅₀ = 11.21–11.34 µM for COX-1; SI >100 for COX-2 |
Kinase Inhibitors | IDH mutants, PI3K, mTOR | 3-pyrimidin-4-yl-oxazolidin-2-ones with morpholine motifs | Enhanced mutant IDH inhibition (Patent WO2013046136) [7] |
Antiviral Candidates | HCV, HSV-1, RSV | Indole-morpholine derivatives | Activity via viral polymerase inhibition |
CNS Modulators | Serotonin/dopamine transporters | Fluorobenzamide-morpholine analogs | Improved blood-brain barrier penetration |
This compound exemplifies rational design principles for CNS-active molecules, where fluorine and morpholine synergistically optimize pharmacodynamic and pharmacokinetic profiles. Ongoing research exploits its scaffold for developing isoform-selective enzyme inhibitors and probe molecules for neurodegenerative disease targets [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5